molecular formula C10H4Cl2F7NO B14160289 N-(2,5-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide CAS No. 121806-67-5

N-(2,5-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide

Katalognummer: B14160289
CAS-Nummer: 121806-67-5
Molekulargewicht: 358.04 g/mol
InChI-Schlüssel: UFJLYZKVFUIJGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,5-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide is a synthetic organic compound characterized by the presence of both chlorinated and fluorinated aromatic and aliphatic groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide typically involves the reaction of 2,5-dichloroaniline with heptafluorobutyryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,5-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or bromine for bromination.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

    Substitution: Products with additional functional groups on the aromatic ring.

    Reduction: The corresponding amine derivative.

    Hydrolysis: 2,5-dichloroaniline and heptafluorobutyric acid.

Wissenschaftliche Forschungsanwendungen

N-(2,5-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Used in the development of materials with specific chemical resistance or other desirable properties.

Wirkmechanismus

The mechanism of action of N-(2,5-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide depends on its specific application. In biological systems, it may interact with cellular components through its aromatic and fluorinated groups, potentially affecting membrane permeability or enzyme activity. The exact molecular targets and pathways involved would require further research to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2,5-dichlorophenyl)-2,2,2-trifluoroacetamide: Similar structure but with fewer fluorine atoms.

    N-(2,5-dichlorophenyl)-succinamic acid: Contains a succinamic acid moiety instead of the heptafluorobutanamide group.

Uniqueness

N-(2,5-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide is unique due to its high degree of fluorination, which imparts distinct chemical properties such as increased lipophilicity and chemical stability. These properties make it particularly useful in applications requiring high resistance to chemical degradation.

Eigenschaften

CAS-Nummer

121806-67-5

Molekularformel

C10H4Cl2F7NO

Molekulargewicht

358.04 g/mol

IUPAC-Name

N-(2,5-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide

InChI

InChI=1S/C10H4Cl2F7NO/c11-4-1-2-5(12)6(3-4)20-7(21)8(13,14)9(15,16)10(17,18)19/h1-3H,(H,20,21)

InChI-Schlüssel

UFJLYZKVFUIJGQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)NC(=O)C(C(C(F)(F)F)(F)F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.